Acefylline piperazinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

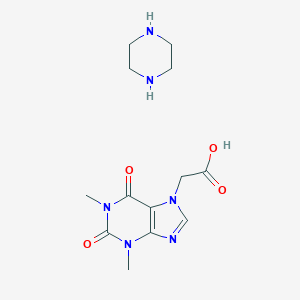

Acefylline piperazinate is a compound belonging to the xanthine chemical class. It is a derivative of theophylline and is known for its bronchodilator properties. This compound is used primarily in the treatment of respiratory conditions such as asthma, emphysema, and bronchitis associated with bronchospasm .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of acefylline piperazinate involves the reaction of theophylline with piperazine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The process involves the formation of a salt between theophylline and piperazine, resulting in this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using crystallization or other suitable methods to obtain the desired pharmaceutical grade compound .

Analyse Des Réactions Chimiques

Reactivity of the Xanthine Core

-

Oxidation : The purine ring undergoes oxidation at C-8 under strong oxidative agents (e.g., KMnO₄), forming uric acid derivatives.

-

N-Methylation : Reacts with methyl iodide in DMF to yield 1,3-dimethylxanthine analogs (confirmed via IR at υ 1648 cm⁻¹ for C=O) .

Piperazine-Mediated Reactions

Metabolic Pathways

Acefylline piperazinate undergoes hepatic metabolism via CYP1A2 , producing:

-

N-Mononitrosopiperazine (MNPz) : Formed in gastric juice through nitrosation .

-

3-Hydroxypiperazine : A secondary metabolite with reduced toxicity .

Enzyme Interactions

-

Adenosine Receptor Antagonism : Binds to A₁/A₂ receptors (Kᵢ = 0.8–1.2 μM), increasing cAMP levels .

-

Phosphodiesterase Inhibition : IC₅₀ = 12.5 μM, contributing to bronchodilation .

Stability Under Physicochemical Conditions

Polymer-Drug Interactions

This compound forms stable complexes with:

Applications De Recherche Scientifique

Acefylline piperazinate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in the study of xanthine derivatives and their chemical properties.

Biology: It is used in research on adenosine receptor antagonists and their effects on cellular processes.

Medicine: It is used in the development of bronchodilator drugs for the treatment of respiratory conditions.

Industry: It is used in the formulation of pharmaceutical products and as an active ingredient in various therapeutic preparations

Mécanisme D'action

Acefylline piperazinate exerts its effects primarily through its action as an adenosine receptor antagonist. By blocking adenosine receptors, it prevents the action of adenosine, leading to bronchodilation and relaxation of smooth muscles. Additionally, it inhibits phosphodiesterase, resulting in increased levels of cyclic AMP, which further contributes to its bronchodilator effects .

Comparaison Avec Des Composés Similaires

Theophylline: A xanthine derivative with bronchodilator properties but higher toxicity compared to acefylline piperazinate.

Caffeine: Another xanthine derivative with stimulant effects but less potent bronchodilator properties.

Aminophylline: A compound similar to theophylline but with different pharmacokinetic properties

Uniqueness: this compound is unique in its lower toxicity and minimal gastric irritation compared to other xanthine derivatives. Its combination of bronchodilator and adenosine receptor antagonist properties makes it a valuable compound in the treatment of respiratory conditions .

Propriétés

Numéro CAS |

18833-13-1 |

|---|---|

Formule moléculaire |

C100H150N46O32 |

Poids moléculaire |

2508.6 g/mol |

Nom IUPAC |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine |

InChI |

InChI=1S/8C9H10N4O4.7C4H10N2/c8*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;7*1-2-6-4-3-5-1/h8*4H,3H2,1-2H3,(H,14,15);7*5-6H,1-4H2 |

Clé InChI |

IUKJNIOSXCPLLP-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1 |

SMILES canonique |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1 |

Key on ui other cas no. |

5690-66-4 |

Pictogrammes |

Irritant |

Synonymes |

acefyllin piperazinate acephylline piperazinate acepifylline acepiphyllin Etaphylline Minophylline theophylline ethanoate of piperazine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.